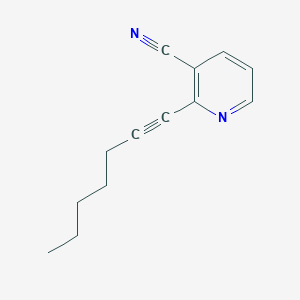

2-(1-Heptynyl)nicotinonitrile

説明

2-(1-Heptynyl)nicotinonitrile is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol . It is a derivative of nicotinonitrile, featuring a heptynyl group attached to the second position of the pyridine ring. This compound is primarily used in research settings, particularly in the field of proteomics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Heptynyl)nicotinonitrile can be achieved through various synthetic routes. One common method involves the reaction of nicotinonitrile with heptynyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nicotinonitrile, allowing it to react with the heptynyl halide .

Industrial Production Methods

the principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production if needed .

化学反応の分析

Types of Reactions

2-(1-Heptynyl)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alkanes.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Potential Drug Development

2-(1-Heptynyl)nicotinonitrile has been investigated for its potential as a drug candidate, particularly in the context of targeting specific enzymes such as α-amylase. This enzyme is crucial in carbohydrate metabolism, and its inhibition can have significant implications for treating conditions like diabetes and obesity. Research has shown that compounds with similar structures exhibit notable anti-diabetic properties by reducing postprandial hyperglycemia through the inhibition of carbohydrate-digesting enzymes .

Case Studies

- A study highlighted the role of alkynyl derivatives in enhancing the efficacy of amylase inhibitors. The structural modifications, including the introduction of a heptynyl chain, were found to improve binding affinity and selectivity towards the enzyme, thereby increasing therapeutic potential against diabetes .

- Another investigation into the pharmacological profile of related compounds indicated their effectiveness as anti-cancer agents, suggesting that this compound could also exhibit similar properties through further research and optimization .

Organic Synthesis

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique alkynyl group allows for various coupling reactions, which are essential in constructing diverse chemical architectures.

Reactions and Transformations

- The compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex heterocycles and natural product analogs. Such transformations are crucial in developing new pharmaceuticals and agrochemicals .

- It has also been applied in the synthesis of modified nucleosides, where alkynyl groups enhance the thermal stability and reactivity of nucleobases, leading to improved performance in biochemical applications .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing new materials with enhanced properties. Its functional groups can participate in polymerization reactions, leading to materials with specific mechanical and thermal characteristics.

Applications in Coatings and Films

- Research indicates that polymers containing alkynyl functionalities exhibit improved adhesion properties and thermal stability, making them suitable for use in coatings and films that require durability under various environmental conditions .

- Additionally, these materials may find applications in electronic devices where conductive pathways are necessary, leveraging the unique properties imparted by the heptynyl chain .

作用機序

The mechanism of action of 2-(1-Heptynyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The heptynyl group can facilitate binding to hydrophobic pockets within proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

類似化合物との比較

Similar Compounds

- 2-(1-Hexynyl)nicotinonitrile

- 2-(1-Octynyl)nicotinonitrile

- 2-(1-Butynyl)nicotinonitrile

Uniqueness

2-(1-Heptynyl)nicotinonitrile is unique due to its specific heptynyl group, which provides distinct hydrophobic interactions and steric effects compared to other alkynyl derivatives. This uniqueness can result in different binding affinities and biological activities, making it a valuable compound for research .

生物活性

2-(1-Heptynyl)nicotinonitrile, a compound characterized by its unique structure and functional groups, has garnered attention in the field of medicinal chemistry. Its potential biological activities make it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H13N3

- CAS Number : 885949-68-8

- Molecular Weight : 213.25 g/mol

The compound features a nicotinonitrile backbone with a heptyne substituent, contributing to its unique chemical properties and biological interactions.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes.

- Receptor Modulation : It acts on various receptors, including nicotinic acetylcholine receptors (nAChRs), which are implicated in neurotransmission and neuroprotection.

- Cell Signaling Pathways : The compound may modulate signaling pathways related to inflammation and apoptosis, potentially offering therapeutic benefits in conditions such as cancer and neurodegenerative diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspases and the disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 20 | Caspase activation and cell cycle arrest |

| A549 | 10 | Inhibition of proliferation |

Neuroprotective Effects

The compound has shown promise in neuroprotection by modulating nAChRs, which are crucial for cognitive functions and neuroprotection against excitotoxicity. Animal models have indicated that treatment with this compound can enhance memory retention and reduce neuronal damage induced by oxidative stress.

Case Studies

-

In Vivo Study on Cancer Models :

- A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor growth compared to controls. Histological analysis revealed increased apoptosis markers in treated tumors.

-

Neuroprotection in Rodent Models :

- In a rodent model of Alzheimer's disease, treatment with the compound improved cognitive function as assessed by the Morris water maze test. Furthermore, biochemical assays indicated reduced levels of amyloid-beta plaques in the brains of treated animals.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Exhibits a high volume of distribution, indicating extensive tissue uptake.

- Metabolism : Primarily metabolized by liver enzymes, with potential interactions affecting its bioavailability.

- Excretion : Renal excretion is the primary route for elimination.

特性

IUPAC Name |

2-hept-1-ynylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-3-4-5-6-9-13-12(11-14)8-7-10-15-13/h7-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLLOCXHRPLHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266442 | |

| Record name | 3-Pyridinecarbonitrile, 2-(1-heptyn-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-68-8 | |

| Record name | 3-Pyridinecarbonitrile, 2-(1-heptyn-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 2-(1-heptyn-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。